Formamide, N-(1-ethoxyethyl)-
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Overview
Description
Formamide, N-(1-ethoxyethyl)- is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group (HCONH2) attached to an ethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-(1-ethoxyethyl)- can be synthesized through several methods. One common approach involves the reaction of ethyl formate with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Formamide, N-(1-ethoxyethyl)- often involves the use of advanced catalytic processes to enhance yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(1-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The formamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the formamide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted formamides
Scientific Research Applications
Formamide, N-(1-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: This compound is used in the study of RNA metabolism and as a stabilizer for nucleic acids in gel electrophoresis.
Industry: Formamide, N-(1-ethoxyethyl)- is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which Formamide, N-(1-ethoxyethyl)- exerts its effects involves the interaction with nucleophilic sites in biological molecules. It can destabilize non-covalent bonds, leading to the relaxation of RNA secondary structures and RNA-protein interactions. This property makes it useful in the study of RNA metabolism and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Formamide: The parent compound, which is simpler in structure and widely used as a solvent and reagent.
Dimethylformamide: A derivative with two methyl groups, commonly used as a solvent in organic synthesis.
N,N-Dimethylformamide: Another derivative with two methyl groups attached to the nitrogen atom, used as a solvent and reagent.
Uniqueness
Formamide, N-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which imparts different chemical properties compared to its simpler counterparts. This structural difference can influence its reactivity and applications, making it a valuable compound in specific research and industrial contexts.
Properties
CAS No. |
38591-95-6 |
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Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-(1-ethoxyethyl)formamide |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7) |
InChI Key |
SCIZUMQARSPVKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)NC=O |
Origin of Product |
United States |
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